molecular formula C12H21BrO2 B14554448 Ethyl 6-bromo-3,3-dimethyloct-4-enoate CAS No. 62217-52-1

Ethyl 6-bromo-3,3-dimethyloct-4-enoate

Cat. No.: B14554448
CAS No.: 62217-52-1
M. Wt: 277.20 g/mol
InChI Key: IXFWSAXSNFNOPZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3,3-dimethyloct-4-enoate is an organic compound with a complex structure that includes a bromine atom, an ethyl ester group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-3,3-dimethyloct-4-enoate typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of 3,3-dimethyloct-4-enoic acid, followed by the reaction with ethanol in the presence of a catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products:

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-3,3-dimethyloct-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3,3-dimethyloct-4-enoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    Ethyl 6-chloro-3,3-dimethyloct-4-enoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-iodo-3,3-dimethyloct-4-enoate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 6-fluoro-3,3-dimethyloct-4-enoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Ethyl 6-bromo-3,3-dimethyloct-4-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is more reactive than chlorine but less reactive than iodine, making this compound particularly useful

Properties

CAS No.

62217-52-1

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

ethyl 6-bromo-3,3-dimethyloct-4-enoate

InChI

InChI=1S/C12H21BrO2/c1-5-10(13)7-8-12(3,4)9-11(14)15-6-2/h7-8,10H,5-6,9H2,1-4H3

InChI Key

IXFWSAXSNFNOPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC(C)(C)CC(=O)OCC)Br

Origin of Product

United States

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